Pantherinine
Overview
Description
Pantherinine is a cytotoxic aromatic alkaloid . It has been isolated from the ascidian Aplidium pantherinum . The molecular formula of Pantherinine is C15H8BrN3O .
Synthesis Analysis
Pantherinine was synthesized using a biaryl cross-coupling reaction . A previously reported synthesis of Pantherinine utilized a biaryl cross-coupling reaction . The choice of reference genome, the data type and coverage, and the individual all impact estimates of the mutation rate .
Molecular Structure Analysis
The molecular structure of Pantherinine is represented by the formula C15H8BrN3O . The average mass is 326.147 Da and the mono-isotopic mass is 324.985077 Da .
Chemical Reactions Analysis
Pantherinine has been isolated from the ascidian Aplidium pantherinum . The structures were determined primarily from 1H and 13C-nmr data, especially one-bond and multiple-bond proton-carbon correlations .
Scientific Research Applications
PANTHER's Applications and Updates
Functional and Evolutionary Classification of Proteins
PANTHER classifies proteins into families and subfamilies based on sequence relationships, aligning them with functional relationships. This method aids in characterizing the function of proteins on a large scale, providing insights into the sequence diversity of protein families and the relationship between sequence divergence and functional divergence (Thomas et al., 2003).
Enhancements in Data Quality, Coverage, and Analysis Tools
Over the years, PANTHER has undergone significant updates to improve data quality, coverage, and the user experience. These updates have expanded the range of covered genomes, refined protein family boundaries, and introduced new functionalities like the PANTHER GO-slim, offering a high-level representation of gene functions across genomes and enhancing the tools for enrichment analysis (Mi et al., 2018).
Large-scale Gene Function Analysis
PANTHER is a critical tool for analyzing large-scale, genome-wide data from sequencing, proteomics, or gene expression experiments. It organizes 82 complete genomes into gene families and subfamilies, capturing their evolutionary relationships in phylogenetic trees, multiple sequence alignments, and statistical models. The website tools facilitate the analysis of user-uploaded data, making it widely used by scientists and researchers in various fields (Mi et al., 2013).
PANTHER for mRNA/Protein Expression Analysis and SNP Scoring
The vast protein sequence data and experimental knowledge of protein function enable modeling of protein sequence and function evolution. PANTHER's database models these evolutionary sequence-function relationships and offers applications for protein classification, expression data analysis, and coding SNP scoring, thus facilitating the understanding and analysis of complex biological data (Thomas et al., 2006).
Refinements in Evolutionary Classifications and Functional Annotations
PANTHER has continually evolved to offer more accurate and detailed representations of evolutionary events in gene family histories. The database now includes stable identifiers for inferred ancestral genes, which are used to associate inferred gene attributes with particular genes in the common ancestral genomes of extant species. This approach allows for the accurate inference and practical application of gene and protein function over large sequence databases, leveraging phylogenetic trees to extrapolate from the relatively sparse experimental information available from a few model organisms (Mi et al., 2012).
properties
IUPAC Name |
11-amino-4-bromo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),10,13,15-octaen-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrN3O/c16-7-1-2-11-9(5-7)8-3-4-18-14-13(8)12(19-11)6-10(17)15(14)20/h1-6H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNMOYGATWIMBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C4C(=C2C=C1Br)C=CN=C4C(=O)C(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165084 | |
Record name | Pantherinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pantherinine | |
CAS RN |
152606-66-1 | |
Record name | Pantherinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152606661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pantherinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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